molecular formula C11H16N2O B3103494 6-Methyl-2-morpholinoaniline CAS No. 144187-50-8

6-Methyl-2-morpholinoaniline

Cat. No. B3103494
CAS RN: 144187-50-8
M. Wt: 192.26 g/mol
InChI Key: GBSFGJLUSXBIHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . They are generally synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

A palladium-catalyzed dehydrative N-benzylation/C–H benzylation cascade of 2-morpholinoanilines has been developed . This cascade reaction is devised as a straightforward and efficient synthetic route for N - (1,2-diphenylethyl)-2-morpholinoanilines in moderate to good yields (50–81%) .

Scientific Research Applications

Antibacterial Properties

“6-Methyl-2-morpholinoaniline” has been used in the synthesis of a series of novel N- (1- (3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides. These compounds were screened for their in vitro antibacterial properties against medicinally relevant gram-negative bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram-positive bacterial strains Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cerus .

DNA Gyrase Enzyme Inhibitors

The synthesized molecules were also successfully screened as DNA Gyrase enzyme inhibitors using in silico studies. The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .

Synthesis of Sulfonamides and Carbamates

The precursor compound “6-Methyl-2-morpholinoaniline” is an important intermediate of the antibiotic drug linezolid. A series of new sulfonamides and carbamates have been synthesized by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with this precursor compound .

Antimicrobial Activity

The synthesized sulfonamides and carbamates were examined for their antimicrobial potency by screening the growth of zone of inhibition against four bacteria and four fungi. Most of the compounds showed good to potent antimicrobial activity .

Molecular Docking Studies

Molecular docking studies were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site. The test compounds showed good binding affinities and formed hydrogen bonds with a surrounding of amino acids at the active sight .

Synthesis of Quinoline Derivatives

“6-Methyl-2-morpholinoaniline” has been used in the multiparallel amenable syntheses of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid-(4-morpholin-4-yl-phenyl)amides and 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl)-quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides .

Safety and Hazards

The safety data sheet for 2-Morpholinoaniline, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It recommends wearing protective gloves, protective clothing, and eye protection .

properties

IUPAC Name

2-methyl-6-morpholin-4-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSFGJLUSXBIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-morpholinoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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